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Abstract
Orthosulfamuron is a selective, systemic sulfonylurea herbicide highly effective for the pre-

and post-emergence control of a wide spectrum of weeds, particularly sedges and broadleaved

species, in rice cultivation.[1] Its herbicidal activity stems from the specific inhibition of

acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain

amino acids in plants. This technical guide provides an in-depth overview of the discovery and

commercial history of orthosulfamuron, its biochemical mechanism of action, and a detailed

exposition of its chemical synthesis pathway. The document includes structured data tables,

detailed experimental protocols for key synthetic steps, and visualizations of the biochemical

and chemical pathways to serve as a comprehensive resource for research and development

professionals.

Discovery and Commercial Development
Orthosulfamuron was developed by the Italian agrochemical company Isagro S.p.A. In 2011,

further development was handled by ISEM, a 50-50 joint venture between Isagro and

Chemtura Agrosolutions (USA). Subsequently, in October 2013, ISEM sold the global rights

and assets for orthosulfamuron to the Japanese firm Nihon Nohyaku Co., Ltd., which now

holds the molecule.[2] The herbicide is known commercially under trade names such as

Strada®, Kelion®, and Percutio®.
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Mechanism of Action: Inhibition of Acetolactate
Synthase (ALS)
The herbicidal effect of orthosulfamuron is achieved through the potent inhibition of the

enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3]

This enzyme is pivotal in the biosynthesis of essential branched-chain amino acids—valine,

leucine, and isoleucine—which are fundamental building blocks for proteins.[4]

The inhibition of ALS leads to a rapid cessation of cell division and plant growth.[4] As the plant

is starved of these critical amino acids, it exhibits symptoms such as chlorosis (yellowing),

stunting, and eventual necrosis, leading to the death of the susceptible weed. This biochemical

pathway is present in plants and microorganisms but not in animals, which accounts for the

herbicide's low mammalian toxicity.[5]
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Figure 1. Mechanism of action of Orthosulfamuron via inhibition of the ALS enzyme.

Chemical Synthesis Pathway
The synthesis of orthosulfamuron is a multi-step process that begins with two primary starting

materials: anthranilic acid and 2-amino-4,6-dimethoxypyrimidine.[1] The core strategy involves
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the preparation of a key benzamide intermediate, which is then coupled with the pyrimidine

moiety via a sulfonylurea bridge.

The overall synthesis can be broken down into two main stages:

Synthesis of the Intermediate 2-amino-N,N-dimethylbenzamide: This is achieved via a two-

step reaction from anthranilic acid.

Formation of the Sulfonylurea Bridge and Final Coupling: The benzamide intermediate is

converted to a reactive sulfonyl species, which is then coupled with 2-amino-4,6-

dimethoxypyrimidine to yield the final product.
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Figure 2. Overall synthetic pathway for Orthosulfamuron.

Detailed Experimental Protocols
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The following protocols are based on established chemical literature and patents detailing the

synthesis of the key intermediates and related sulfonylurea compounds.

Protocol 1: Synthesis of 2-amino-N,N-dimethylbenzamide (Intermediate)

This procedure describes the ring-opening amidation of isatoic anhydride.[6]

Materials:

Isatoic anhydride (1.0 eq, e.g., 82.3 g, 0.5 mol)

40% Aqueous dimethylamine solution (1.1 eq, e.g., 62 g, 0.55 mol)

Acetonitrile (Solvent, e.g., 400 mL)

Chilled brine bath

Procedure:

Charge a suitable reaction flask with isatoic anhydride (82.3 g) and acetonitrile (400 mL).

Begin stirring the suspension and cool the flask to below 10°C using a chilled brine bath.

Slowly add the 40% aqueous dimethylamine solution (62 g) to the cooled suspension,

maintaining the internal temperature below 10°C. Vigorous gas (CO₂) evolution will be

observed.

After the addition is complete, remove the cooling bath and allow the reaction mixture to

warm to room temperature.

Continue stirring at room temperature for 4 hours to ensure the reaction goes to

completion.

Concentrate the reaction mixture under reduced pressure to remove the acetonitrile and

water.

The resulting solid is the crude 2-amino-N,N-dimethylbenzamide. It can be purified further

by recrystallization if necessary. A typical reported purity is >96% with a yield of
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approximately 91-92%.[6]

Protocol 2: Synthesis of Orthosulfamuron (Final Coupling Step)

This protocol outlines the final coupling reaction. It is based on the general synthesis of

sulfonylureas where a sulfonamide or sulfamoyl chloride is reacted with a heterocyclic amine.

Materials:

2-amino-N,N-dimethylbenzamide (1.0 eq)

Chlorosulfonyl isocyanate (CSI) (1.0 eq)

2-amino-4,6-dimethoxypyrimidine (1.0 eq)

Triethylamine (or another suitable non-nucleophilic base) (1.0 eq)

Anhydrous dichloromethane (DCM) or other inert solvent

Procedure:

Step C (Formation of Sulfamoyl Chloride Intermediate):

In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-N,N-

dimethylbenzamide (1.0 eq) in anhydrous DCM.

Cool the solution to 0°C.

Slowly add chlorosulfonyl isocyanate (1.0 eq) dropwise, maintaining the temperature at

0°C.

Stir the reaction at 0°C for 1-2 hours. The formation of the intermediate, 2-

(chlorosulfonylcarbamoyl)-N,N-dimethylbenzamide, occurs. This intermediate is typically

used directly in the next step without isolation.

Step D (Final Coupling):
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In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and

triethylamine (1.0 eq) in anhydrous DCM.

Cool this solution to 0°C.

Slowly transfer the solution containing the sulfamoyl chloride intermediate from Step C

into the pyrimidine solution at 0°C.

After the addition is complete, allow the reaction mixture to warm to room temperature

and stir for 12-24 hours, monitoring by TLC or LC-MS.

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield crude orthosulfamuron.

The final product can be purified by recrystallization from a suitable solvent system

(e.g., ethanol/water or ethyl acetate/hexane).

Data and Specifications
Quantitative data regarding the physicochemical properties and biological activity of

orthosulfamuron are summarized below.

Physicochemical Properties
The following table details the key physical and chemical properties of technical-grade

orthosulfamuron.
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Property Value Reference(s)

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-

yl)-3-[2-

(dimethylcarbamoyl)phenylsulf

amoyl]urea

[3]

CAS Number 213464-77-8 [3]

Molecular Formula C₁₆H₂₀N₆O₆S [3]

Molecular Weight 424.43 g/mol

Physical State White to off-white fine powder

Melting Point
157°C (decomposes before

boiling)

Density 1.45 - 1.48 g/mL at 20-22°C

Vapor Pressure < 1.1 x 10⁻⁴ Pa at 25°C

Water Solubility pH 4: 0.062 g/L

pH 7: 0.63 g/L

pH 9: > 39 g/L [1]

Solvent Solubility (g/L at 20°C) Acetone: 19.5

Dichloromethane: 56.0

Ethyl Acetate: 3.3

Methanol: 8.3

n-Heptane: 0.00023

Xylene: 0.13

Log Kow (Octanol-Water

Partition)
pH 4: 2.02

pH 7: 1.31

pH 9: < 0.3
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Herbicidal Efficacy and Application
Orthosulfamuron provides effective control against key weeds in transplanted rice. Its efficacy

is dependent on the application rate and timing.
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Parameter Value / Observation Reference(s)

Target Crops

Rice (transplanted, dry-

seeded, water-seeded),

Sugarcane

[5]

Weed Spectrum

Grasses (e.g., Barnyardgrass),

Sedges (e.g., Flatsedge), and

various broad-leaved weeds.

[1][7]

Application Timing
Pre-emergence and early post-

emergence.
[1]

Typical Application Rate 60 - 75 g a.i./ha

Field Trial Efficacy

Sequential application of

orthosulfamuron at 120 g/ha

(pre-emergence) followed by

120 g/ha (post-emergence)

was found to be highly

effective in reducing the

density and dry weight of

grasses, sedges, and broad-

leaved weeds at 60 days after

transplanting.

[7]

Analytical Method

Residues in rice and straw can

be analyzed using a modified

QuEChERS method with LC-

MS/MS. Recovery rates are

reported between 88.1% and

100.6%.

[5]

Maximum Residue Limit (MRL)

0.05 mg/kg (in rice grains, as

set by the Ministry of Food and

Drug Safety, Republic of

Korea).

[5]

Conclusion
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Orthosulfamuron stands as a significant sulfonylurea herbicide, distinguished by its targeted

mechanism of action and established commercial history. Its synthesis, while multi-step,

proceeds from readily available precursors through well-understood chemical transformations,

including ring-opening amidation and sulfonylurea bridge formation. By specifically targeting

the ALS enzyme, orthosulfamuron offers effective and selective weed control in crucial

agricultural systems, particularly in rice cultivation. The detailed synthetic protocols and

compiled data herein provide a valuable technical foundation for chemists and researchers in

the field of agrochemical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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